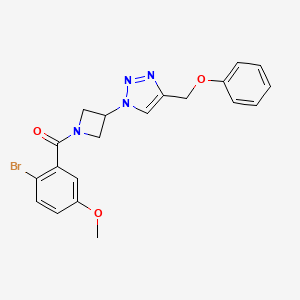

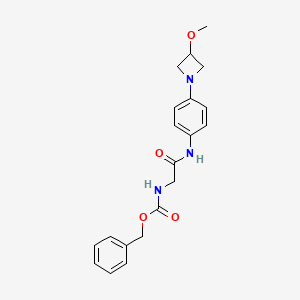

![molecular formula C27H24N2O4 B2982256 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid CAS No. 2138331-71-0](/img/structure/B2982256.png)

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

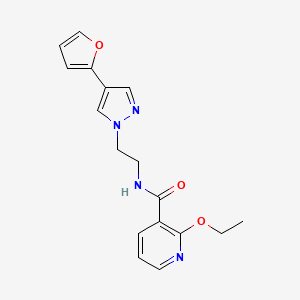

This compound is an alanine derivative . It is a complex organic molecule that contains several functional groups, including an indole ring, a carboxylic acid group, and a fluorenylmethyloxycarbonyl (Fmoc) group.

Molecular Structure Analysis

The molecular structure of this compound includes several key features. The Fmoc group provides protection for the amino group during peptide synthesis. The indole ring and carboxylic acid group are key structural components of the amino acid tryptophan .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 720.1±60.0 °C and a predicted density of 1.308±0.06 g/cm3 at 20 °C and 760 Torr . Other properties such as solubility and stability would need to be determined experimentally.Applications De Recherche Scientifique

Enzyme-activated Surfactants for Carbon Nanotube Dispersion Research has explored the use of N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants to disperse carbon nanotubes (CNTs). These surfactants facilitate the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, showcasing the potential of fluorenyl-9-methoxycarbonyl derivatives in nanotechnology and material science applications (Cousins et al., 2009).

Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues This compound has been utilized in the synthesis of oligomers, leveraging N-fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids. This application is significant in the development of novel bioactive molecules and in understanding biological mechanisms (Gregar & Gervay-Hague, 2004).

Reversible Protecting Group for Peptide Synthesis The compound has been utilized as a reversible protecting group in peptide synthesis, especially in the synthesis of 'difficult sequences'. This showcases its role in improving peptide synthesis methodologies, particularly in inhibiting interchain association during solid phase peptide synthesis (Johnson et al., 1993).

Fluorescent Labeling Reagent for Biomedical Analysis A novel fluorophore, derived from a similar fluorenyl-9-methoxycarbonyl compound, demonstrates strong fluorescence across a wide pH range in aqueous media, making it a valuable tool for biomedical analysis. This application underscores the compound's potential in enhancing fluorescence-based detection and imaging techniques (Hirano et al., 2004).

Conformationally Constrained Tryptophan Derivatives The fluorenyl-9-methoxycarbonyl motif has been applied in the synthesis of novel tryptophan analogues for peptide and peptoid conformation elucidation studies. This application is crucial for understanding peptide structure and dynamics, contributing to the development of therapeutics and biomaterials (Horwell et al., 1994).

Mécanisme D'action

Target of Action

It is known that this compound is an alanine derivative , and amino acids and their derivatives are known to influence the secretion of anabolic hormones .

Mode of Action

It is known that amino acid derivatives can influence the secretion of anabolic hormones . They can also supply fuel during exercise and enhance mental performance during stress-related tasks .

Biochemical Pathways

Amino acid derivatives are known to play a role in various biochemical processes, including the secretion of anabolic hormones, energy metabolism during exercise, and cognitive function during stress .

Result of Action

It is known that amino acid derivatives can prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .

Action Environment

It is known that the efficacy of amino acid derivatives can be influenced by various factors, including the physical condition of the individual, the intensity and duration of exercise, and the individual’s nutritional status .

Orientations Futures

The future directions for research involving this compound could include further exploration of its potential uses in peptide synthesis and other chemical reactions. Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, safety profile, and potential biological activities .

Propriétés

IUPAC Name |

1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]indole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c30-26(31)19-10-11-25-18(16-19)12-15-29(25)14-5-13-28-27(32)33-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-12,15-16,24H,5,13-14,17H2,(H,28,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFQSCPPFVDWKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN4C=CC5=C4C=CC(=C5)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

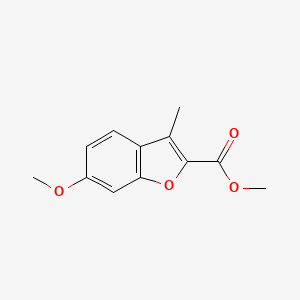

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2982176.png)

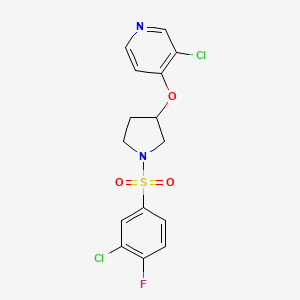

![8-(2,5-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

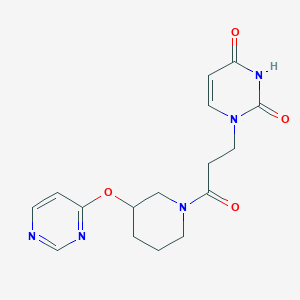

![N1-(furan-2-ylmethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2982179.png)

![3,6-Diamino-2-(4-bromobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2982187.png)

![3-bromo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2982195.png)